1,4-Dibromo-2-(trifluoromethoxy)benzene
Overview
Description
1,4-Dibromo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O. It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Mode of Action
The mechanism of similar compounds is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 2-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms at the 1 and 4 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are strictly followed to handle the reactive bromine and other hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and trifluoromethoxy groups, which can activate or deactivate the benzene ring towards certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of bromobenzene derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1,4-Dibromo-2-(trifluoromethoxy)benzene is utilized in various scientific research fields due to its unique chemical properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound's ability to undergo diverse chemical reactions makes it valuable in the development of new chemical entities and materials.
Comparison with Similar Compounds
1,4-Dibromo-2-(trifluoromethoxy)benzene is compared with other similar compounds, such as 1,2-Dibromo-4-(trifluoromethoxy)benzene and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of bromine and trifluoromethoxy groups, which influences its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of various chemical entities. Understanding its preparation methods, chemical reactions, and applications is essential for advancing research and development in related fields.
Properties
IUPAC Name |
1,4-dibromo-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFAEDJOGXROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674014 | |
Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-13-4 | |
Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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